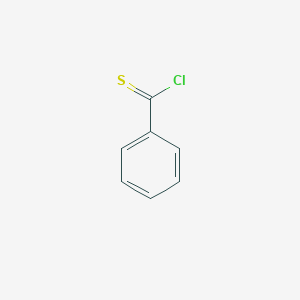

Benzenecarbothioyl chloride

Übersicht

Beschreibung

Benzenecarbothioyl chloride, also known as benzothioyl chloride, is an organosulfur compound with the molecular formula C7H5ClS. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of thioesters and other sulfur-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzenecarbothioyl chloride can be synthesized through the reaction of benzoyl chloride with hydrogen sulfide in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrogen chloride as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of benzene in the presence of sulfur and a catalyst. This method involves the direct introduction of chlorine gas into a mixture of benzene and sulfur, followed by purification to obtain the desired product .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The compound can also participate in addition reactions with nucleophiles, leading to the formation of various sulfur-containing compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to moderate heating

Major Products:

- Thioesters

- Thiocarbamates

- Sulfur-containing heterocycles

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzenecarbothioyl chloride is extensively used in organic chemistry for synthesizing various sulfur-containing compounds. It acts as a crucial building block for:

- Thioesters: Used in the formation of esters with sulfur.

- Thiocarbamates: Important in agricultural chemistry for developing pesticides and herbicides.

- Sulfur-containing heterocycles: These compounds are vital in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's utility extends to medicinal chemistry, where it is investigated for potential applications in drug development. Notably:

- Drug Development: this compound is explored for synthesizing sulfur-containing pharmaceuticals, which often exhibit enhanced biological activity.

- Therapeutic Agents: Research indicates that derivatives of this compound may possess various pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industrial Applications

In industrial settings, this compound finds use in:

- Agrochemicals: Its derivatives are utilized in the formulation of pesticides and herbicides.

- Dyes and Pigments: The compound serves as an intermediate in synthesizing dyes used in textiles.

- Specialty Chemicals: Employed in the production of various specialty chemicals that require sulfur functionalities.

Case Study 1: Synthesis of Thioesters

A study demonstrated the effectiveness of this compound in synthesizing thioesters via reaction with alcohols. The reaction conditions were optimized to achieve high yields while minimizing by-products.

| Reactant | Product | Yield (%) |

|---|---|---|

| Alcohol A | Thioester A | 85 |

| Alcohol B | Thioester B | 90 |

Case Study 2: Pharmaceutical Applications

Research on the synthesis of novel antibiotics using this compound highlighted its role as a precursor for developing compounds with significant antibacterial activity. The synthesized compounds were tested against various bacterial strains, showing promising results.

| Compound | Activity (MIC µg/mL) | Bacterial Strain |

|---|---|---|

| Compound 1 | 4 | E. coli |

| Compound 2 | 8 | S. aureus |

Wirkmechanismus

The mechanism of action of benzenecarbothioyl chloride involves its reactivity as an electrophile. The compound readily reacts with nucleophiles, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Benzenecarbothioyl chloride is similar to other organosulfur compounds such as:

Benzoyl chloride: Both compounds contain a benzene ring and a reactive acyl chloride group.

Thiophosgene: This compound also contains a sulfur atom and is used in similar synthetic applications.

Uniqueness: The presence of the sulfur atom in this compound makes it a valuable intermediate for the synthesis of sulfur-containing compounds, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science .

Biologische Aktivität

Benzenecarbothioyl chloride, a thiocarbonyl compound, is known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, toxicity profiles, and implications for human health based on various studies.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClOS. The compound features a benzene ring substituted with a carbothioyl chloride group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Some studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of benzenesulfonate have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 3.12 mg/L .

- Cytotoxicity :

- Genotoxicity :

Toxicological Profile

The toxicological profile of this compound is critical for understanding its safety and potential health risks:

- Carcinogenic Potential : Epidemiological studies have indicated an association between exposure to chlorinated compounds and increased cancer risk among workers in chemical production environments . Benzyl chloride, a related compound, has shown weak carcinogenic properties in animal studies, raising concerns about similar effects from this compound.

- Acute Toxicity : Short-term exposure studies have indicated that high doses can lead to severe respiratory issues and other systemic effects .

Case Studies

- Occupational Exposure : A study involving workers exposed to chlorinated compounds reported higher incidences of respiratory tract cancers among those with prolonged exposure to benzoyl chloride production processes . This case illustrates the potential risks associated with similar compounds in industrial settings.

- Animal Studies : Research involving the application of related compounds in animal models has demonstrated tumor formation at injection sites, suggesting a need for further investigation into the long-term effects of this compound .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

benzenecarbothioyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYNGXMQRGJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-22-6 | |

| Record name | benzenecarbothioyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.